4-Bromo-2-cyano-3-nitrophenylacetic acid

Description

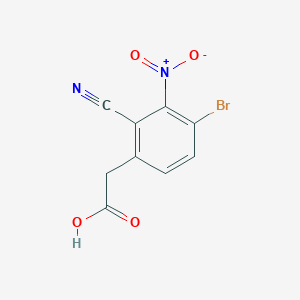

4-Bromo-2-cyano-3-nitrophenylacetic acid is a phenylacetic acid derivative featuring a bromine atom at the para position (C4), a cyano group at the ortho position (C2), and a nitro group at the meta position (C3) on the aromatic ring. Its molecular formula is C₉H₅BrN₂O₄, with a calculated molecular weight of 285.06 g/mol (based on substituent analysis). The carboxylic acid functional group enhances polarity, making it suitable for applications requiring aqueous solubility, while the electron-withdrawing substituents (Br, CN, NO₂) influence its reactivity and stability.

Properties

IUPAC Name |

2-(4-bromo-2-cyano-3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c10-7-2-1-5(3-8(13)14)6(4-11)9(7)12(15)16/h1-2H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSLDLUVIFTDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)C#N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method via NBS Bromination and Cyanide Substitution

This method, reported in Bioorganic and Medicinal Chemistry Letters (2006), involves the following steps:

- Nitration: 4-bromotoluene is nitrated in mixed acid (concentrated sulfuric and nitric acid) to give 4-bromo-2-nitrotoluene.

- Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) to form 4-bromo-2-nitrobenzyl bromide.

- Cyanide Substitution: The benzyl bromide undergoes nucleophilic substitution with sodium cyanide to yield 4-bromo-2-nitrophenylacetonitrile.

- Hydrolysis: The nitrile is hydrolyzed under acidic conditions (50% sulfuric acid aqueous solution) to afford 4-bromo-2-nitrophenylacetic acid.

- Straightforward reaction sequence.

- Well-established reagents and conditions.

- Use of highly toxic sodium cyanide poses safety risks.

- Bromination with NBS requires precise control to avoid dibrominated by-products.

- Purification can be complicated due to side products.

Method via Metal Sodium Reaction and Carboxylation

A patented method (CN102718659A) describes an alternative industrially viable synthesis:

- Starting Material: 4-bromo-2-nitrochlorotoluene.

- Metal Sodium Reaction: The starting material reacts with metallic sodium in an organic solvent (e.g., cyclohexane or butyl ether) at controlled temperatures (0–50°C) to form 4-bromo-2-nitrotolyl sodium.

- Rearrangement: Heating the reaction mixture (40–150°C) causes rearrangement to 4-bromo-2-nitrobenzyl sodium.

- Carboxylation: Bubbling carbon dioxide gas through the reaction mixture at 25–45°C for several hours converts the organosodium intermediate into sodium 4-bromo-2-nitrophenylacetate.

- Acidification and Extraction: Acidification with dilute hydrochloric acid yields the target acid, which is isolated by extraction and purification.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Metal sodium reaction | 0–50°C, organic solvent | High | Exothermic; temperature control needed |

| Rearrangement | 40–150°C, 5 hours | High | Converts toluidine sodium to benzyl sodium |

| Carboxylation with CO2 | 25–45°C, 3 hours, 0.8 L/min CO2 | High | Efficient incorporation of carboxyl group |

| Acidification & extraction | Dilute HCl, multiple extractions | 94.6–96.4 | Simple post-processing, no toxic reagents |

- High overall yield (up to 96.4% reported).

- Mild reaction conditions without the need for highly toxic cyanide reagents.

- Simple purification steps involving extraction and filtration.

- Suitable for industrial scale due to safety and efficiency.

Comparative Analysis of Methods

| Aspect | NBS Bromination & Cyanide Substitution | Metal Sodium & Carboxylation Method |

|---|---|---|

| Starting Materials | 4-bromotoluene | 4-bromo-2-nitrochlorotoluene |

| Toxic Reagents | Sodium cyanide (highly toxic) | Metallic sodium (reactive but manageable) |

| Reaction Conditions | Mixed acid nitration, bromination, hydrolysis | Metal sodium reaction, rearrangement, CO2 carboxylation |

| Yield | Moderate (40–70%) | High (up to 96.4%) |

| By-products | Possible dibromo by-products | Minimal by-products |

| Purification Complexity | Moderate to high | Low (simple extraction and filtration) |

| Industrial Suitability | Limited due to toxicity and purification | High due to safety and operational simplicity |

Research Findings and Notes

- The metal sodium method avoids the use of sodium cyanide, reducing environmental and safety hazards.

- Carboxylation with carbon dioxide is an effective and green approach to introduce the carboxylic acid group.

- Reaction temperature control is critical in the metal sodium method to prevent side reactions and ensure high yields.

- Post-reaction purification is straightforward, involving aqueous extractions and acidification, suitable for scale-up.

- Literature reports confirm that the metal sodium method achieves higher purity and yield with fewer steps compared to traditional methods.

Summary Table of Preparation Methods

| Method | Key Steps | Yield (%) | Safety Profile | Industrial Viability |

|---|---|---|---|---|

| NBS Bromination & Cyanide | Nitration → NBS bromination → Cyanide substitution → Hydrolysis | 40–70 | Uses toxic cyanide | Moderate |

| Metal Sodium & Carboxylation | Metal sodium reaction → Rearrangement → CO2 carboxylation → Acidification | 94–96 | Avoids cyanide, manageable sodium | High |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-3-nitrophenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-Bromo-2-cyano-3-nitrophenylacetic acid has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological effects explores its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-3-nitrophenylacetic acid involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways. For instance, the cyano group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 4-bromo-2-cyano-3-nitrophenylacetic acid and structurally related compounds:

Functional Group Impact

- Carboxylic Acid vs. Ester : The target compound’s carboxylic acid group confers higher polarity and acidity (pKa ~2-3) compared to ester derivatives (e.g., CAS 199328-35-3), which are less polar and hydrolytically stable .

- Steric Effects : Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS 220514-28-3) contains a methyl group at C2, introducing steric hindrance absent in the target compound. This may reduce reactivity in nucleophilic aromatic substitution .

Research Findings and Limitations

- Synthetic Challenges: Introducing both nitro and cyano groups on the same ring requires precise control to avoid side reactions, such as nitration over-cycling or cyano group displacement .

- Thermal Stability : Nitro-containing compounds (e.g., CAS 6127-11-3) are prone to decomposition under heat; the target compound’s stability remains unverified but is theorized to be lower due to additional substituents .

- Solubility Data : Esters (e.g., CAS 199328-35-3) exhibit logP values ~2.5–3.0, whereas the target’s carboxylic acid group likely reduces logP to ~1.5, favoring aqueous media .

Q & A

Q. What are common synthetic routes for 4-Bromo-2-cyano-3-nitrophenylacetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylacetic acid scaffold. For example, bromination (e.g., using NBS or Br₂), nitration (mixed HNO₃/H₂SO₄), and cyano-group introduction via nucleophilic substitution (e.g., using CuCN or KCN). Reaction optimization requires control of temperature (e.g., 0–5°C for nitration to avoid over-oxidation), solvent polarity (DMF for cyano substitution), and stoichiometry (1.2–1.5 eq. brominating agents). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. What spectroscopic techniques are critical for characterizing 4-Bromo-2-cyano-3-nitrophenylacetic acid, and how should key data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and acetic acid protons (δ 3.6–3.8 ppm). The cyano group (C≡N) absence in NMR necessitates IR validation (ν ≈ 2200 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 283.94 (C₉H₅BrN₂O₄). Fragmentation patterns should align with loss of COOH (44 Da) and Br (79.9 Da).

- XRD : Resolve nitro-group orientation and planarity of the aromatic ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Use DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (DMSO or CDCl₃) to refine predictions. Cross-validate with 2D NMR (COSY, HSQC) to assign coupling constants and confirm substituent positions .

Q. What computational strategies predict the reactivity of 4-Bromo-2-cyano-3-nitrophenylacetic acid in nucleophilic substitution reactions?

- Methodological Answer :

Q. How does the electronic structure of this compound influence its potential as a precursor in drug discovery?

- Methodological Answer : The electron-withdrawing nitro and cyano groups activate the aromatic ring for cross-coupling (e.g., Suzuki with boronic acids). DFT-based HOMO-LUMO gaps (~4.2 eV) predict suitability as a Michael acceptor. Test in vitro for kinase inhibition (e.g., EGFR) via fluorescence polarization assays .

Q. What factorial design approaches optimize multi-step synthesis of this compound?

- Methodological Answer : Use a 2³ factorial design to vary:

- Factors : Temperature (X₁), catalyst loading (X₂), reaction time (X₃).

- Response Variables : Yield, purity (HPLC).

Analyze interactions via ANOVA; prioritize temperature-catalyst interaction (p < 0.05). Confirm robustness with central composite design .

Q. How can researchers integrate this compound into a broader theoretical framework for heterocyclic drug development?

- Methodological Answer : Link its structure to established pharmacophores (e.g., nitro groups in antitubercular agents). Use QSAR models to correlate substituent electronegativity with bioactivity. Validate via molecular docking (AutoDock Vina) against target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .

Tables for Key Data

Table 1 : Spectroscopic Benchmarks for 4-Bromo-2-cyano-3-nitrophenylacetic Acid

| Technique | Key Signal/Value | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.21 (d, J=2.4 Hz, 1H) | Nitro-adjacent proton |

| IR | ν 2205 cm⁻¹ | C≡N stretch |

| HRMS | m/z 283.94 [M-H]⁻ | Molecular ion confirmation |

Table 2 : Optimized Reaction Conditions for Cyano Substitution

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–85°C | Higher than 90°C promotes decomposition |

| Solvent | DMF | Polar aprotic enhances nucleophilicity |

| Catalyst | CuCN (10 mol%) | Reduces side reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.